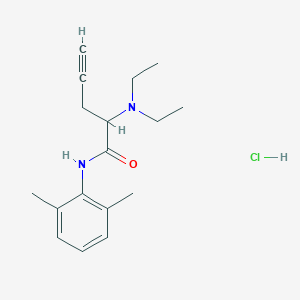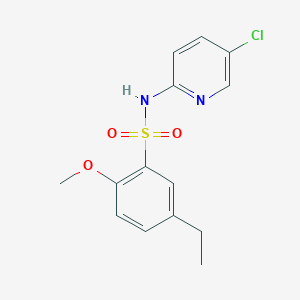
4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been found to have a number of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) involves the inhibition of certain enzymes. It is a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) are varied. As an inhibitor of acetylcholinesterase and butyrylcholinesterase, it can improve cognitive function and has been studied as a potential treatment for Alzheimer's disease. It has also been found to have potential anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) in lab experiments is its potency as an enzyme inhibitor. It is a highly effective inhibitor of acetylcholinesterase and butyrylcholinesterase, making it useful for studying these enzymes. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)). One area of research is the development of new inhibitors of acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease. Another area of research is the development of new chemotherapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential uses in other areas of medicine.
Synthesemethoden
The synthesis of 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) involves the reaction of 2,6-dimethylphenyl isocyanate with diethylamine followed by the addition of propargyl bromide. The resulting product is then purified by recrystallization to obtain the monohydrochloride salt.
Wissenschaftliche Forschungsanwendungen
The compound 4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (4-Pentynamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride (9CI)) has a wide range of scientific research applications. It is commonly used as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease. It has also been found to have potential anti-cancer properties and has been studied as a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
15960-90-4 |
|---|---|
Molekularformel |
C17H25ClN2O |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)pent-4-ynamide;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-6-10-15(19(7-2)8-3)17(20)18-16-13(4)11-9-12-14(16)5;/h1,9,11-12,15H,7-8,10H2,2-5H3,(H,18,20);1H |
InChI-Schlüssel |
ZEYUMKAKVDCOGG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC#C)C(=O)NC1=C(C=CC=C1C)C.Cl |
Kanonische SMILES |
CCN(CC)C(CC#C)C(=O)NC1=C(C=CC=C1C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)




![2-methyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B230786.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)


